molecular formula C9H8N2O3S B8434032 3-Amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide

3-Amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide

Cat. No. B8434032
M. Wt: 224.24 g/mol
InChI Key: KTJKWIWRBIWNFZ-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

To a solution of 3-chloro-2-cyanopyridine (40g, 0.29 mol) in 500 mL acetic acid added hydrogen peroxide (30%, 52 g, 0.45 mol) dropwise. After stirring at 90° C. for 18 h, the reaction is cooled to 25° C. and a solution of sodium sulfite (57 g, 0.45 mol) in H2O is added dropwise. The reaction is concentrated to remove the bulk of the acetic acid and the residue is partitioned between 1M NaOH and CH2Cl2. The CH2Cl2 layer is dried (MgSO4), filtered, concentrated, and recrystallized from EtOAc to provide 23 g (51%) of 3-chloro-2-cyanopyridine-N-oxide. The N-oxide from above (12.2 g, 79 mmol) was taken up in DMF (160 mL) at 0° C. Methyl thioglycolate (7.1 mL, 79 mmol) was added followed by sodium methoxide (8.5 g, 160 mmol) in portions. The RXN was stirred for 1 h. The RXN was poured onto ice and the resulting solid was collected by filtration, washed with water, dissolved in CH2Cl2, dried (MgSO4), filtered, concentrated, and recrystallized from EtOAc. 10.6 g (60%) of 3-amino-2-carbomethoxythieno[3,2-b]pyridine-4-oxide was obtained. The pyridine-N-oxide (10.6 g, 47 mmol) is mixed with phosphorous oxychloride (100 mL). The RXN is heated to 80° C. for 30 min. The RXN is concentrated and partitioned between CH2Cl2 and NaHCO3 sln. The CH2Cl2 layer is dried (MgSO4), filtered, cone, and chromatographed (5:1 hex:EtOAc). 8.3g (73%) of the 5-chloro and 2.0 g (18%) of the 7-chloro product were obtained: 1H NMR (300 MHz, CDCl3 (5-chloro)) δ3.92 (s, 3H), 6.15 (bs, 2H), 7.37 (d, 1H), 7.99 (d, 1H); MS (DCI/NH3) m/e 243 (M+H)+. 1H NMR (300 MHz, CDCl3 (7-chloro)) δ3.93 (s, 3H), 6.20 (bs, 2H), 7.41 (d, 1H), 8.54 (db, 1H); MS (DCI/NH3) m/e 243 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
RXN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
RXN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:9]#[N:10])=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C[O-].[Na+]>CN(C=O)C>[NH2:10][C:9]1[C:3]2=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=[C:2]2[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=[N+](C=CC1)[O-])C#N
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
sodium methoxide
Quantity
8.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
RXN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
RXN
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=2C1=[N+](C=CC2)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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